N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C24H22N4O3S3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N4O3S3/c1-4-13-27-23(29)21(33-24(27)32)15-18-16-28(19-10-6-5-7-11-19)25-22(18)17-9-8-12-20(14-17)34(30,31)26(2)3/h4-12,14-16H,1,13H2,2-3H3/b21-15- |
InChI Key |
KRPRWUUOEIYWFA-QNGOZBTKSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multistep reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrazole ring, and finally, the introduction of the sulfonamide group. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives:
*Estimated based on substituent differences vs. .
†Calculated based on molecular formula.
Key Observations:
The diethylsulfamoyl group in increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Electronic Effects :
- The 4-chlorophenyl group in introduces electron-withdrawing effects, which could enhance binding to electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) .
- The thioxo (C=S) group in all compounds contributes to hydrogen bonding and metal chelation, a common feature in metalloenzyme inhibitors .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Kinase Inhibition : Fluorinated chromene derivatives () and pyrazole-thiazole hybrids () highlight the relevance of Z-configuration and sulfonamide groups in kinase binding .
Q & A
Basic: What are the common synthetic pathways for synthesizing this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the thiazolidinone and pyrazole moieties, followed by coupling with the benzenesulfonamide group. Key steps include:
- Thiazolidinone formation : Cyclocondensation of mercaptoacetic acid derivatives with allyl-substituted carbonyl precursors under acidic conditions.
- Pyrazole synthesis : 1,3-Dipolar cycloaddition of diazo compounds with alkyne or enamine intermediates.
- Stereoselective coupling : Use of palladium catalysts for Z-configuration retention in the thiazolidinone-methylidene group .
Intermediate Characterization:
- HPLC-MS : Monitors reaction progress and purity.
- 1H/13C NMR : Assigns proton/carbon environments (e.g., sulfonamide -SO2NH- at δ 3.1–3.3 ppm in DMSO-d6) .
| Step | Key Reaction | Conditions/Catalysts | Characterization Techniques |
|---|---|---|---|
| 1 | Thiazolidinone formation | HCl/EtOH, reflux | TLC, FT-IR (C=O at 1680–1720 cm⁻¹) |
| 2 | Pyrazole coupling | Pd(PPh3)4, DMF, 80°C | HPLC-MS, 1H NMR |
| 3 | Sulfonamide introduction | SOCl2, pyridine | 13C NMR (sulfonamide C at δ 44–46 ppm) |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Resolves proton/carbon environments (e.g., Z-configuration double bond at δ 6.8–7.2 ppm for vinyl protons) .
- X-ray Crystallography : Validates stereochemistry and supramolecular packing (SHELX for refinement; ORTEP for visualization) .
- FT-IR : Confirms thioxo (C=S, 1240–1280 cm⁻¹) and carbonyl (C=O, 1680 cm⁻¹) groups .
Advanced: How can contradictions between crystallographic data and computational models for the Z-configuration be resolved?
Methodological Answer:
Discrepancies arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state). Strategies include:
- Multi-software validation : Refine X-ray data with SHELXL and compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Temperature-dependent NMR : Assess conformational flexibility in solution .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts) influencing crystallographic packing .
| Approach | Purpose | Tools/Software |
|---|---|---|
| Crystallographic refinement | Validate Z-configuration | SHELXL , Olex2 |
| DFT calculations | Compare gas-phase vs. solid-state | Gaussian, ORCA |
Advanced: What experimental strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., 30% yield improvement in pyrazole coupling at 100°C, 150 W) .
- DoE (Design of Experiments) : Optimizes parameters (temperature, catalyst loading) via response surface methodology .
- Purification techniques : Use of preparative HPLC with C18 columns and gradient elution (ACN/H2O + 0.1% TFA) .
| Challenge | Strategy | Outcome |
|---|---|---|
| Low intermediate solubility | Use of DMF/THF mixtures | 20–30% higher recovery |
| Stereochemical drift | Chiral stationary phase (CSP) chromatography | >98% ee retention |
Advanced: How do non-covalent interactions influence the compound’s supramolecular assembly and biological interactions?
Methodological Answer:
- Intermolecular forces : π-π stacking (aryl groups), hydrogen bonding (sulfonamide NH···O), and S···O interactions drive crystal packing .
- Biological target binding : Molecular docking (AutoDock Vina) identifies H-bond interactions with kinase active sites (e.g., EGFR-TK).
- Validation techniques :
| Interaction Type | Experimental Technique | Biological Relevance |
|---|---|---|
| π-π stacking | X-ray crystallography | Enhances stability in enzyme pockets |
| H-bonding | FT-IR, ITC | Specificity in target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
